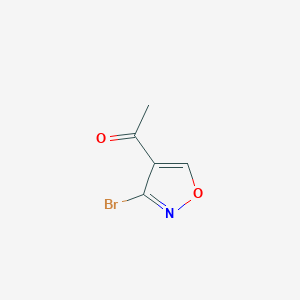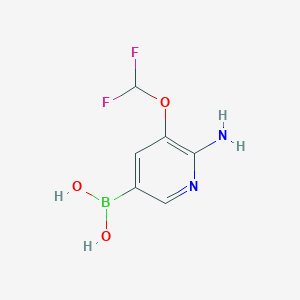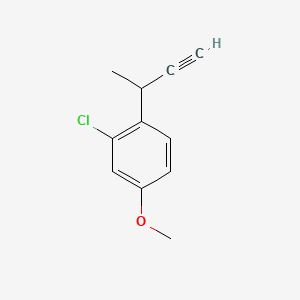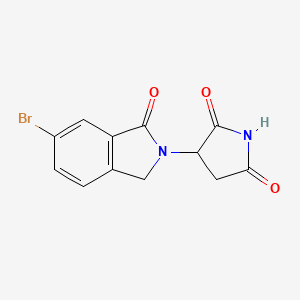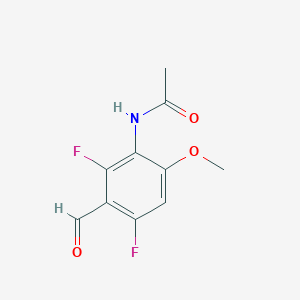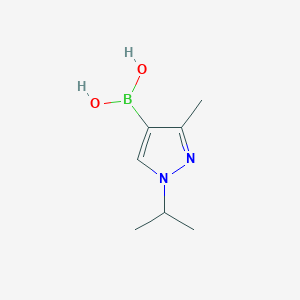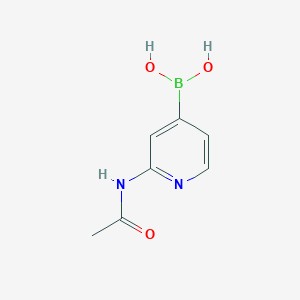
(2-Acetamidopyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Acetamidopyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an acetamido group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetamidopyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale synthesis.
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. This approach allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (2-Acetamidopyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The acetamido group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions involving the acetamido group.
Major Products Formed:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed via oxidation of the boronic acid group.
Substituted Pyridines: Formed via nucleophilic substitution of the acetamido group.
Aplicaciones Científicas De Investigación
(2-Acetamidopyridin-4-yl)boronic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (2-Acetamidopyridin-4-yl)boronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to the formation of boronate esters . This interaction is crucial in many of its applications, including enzyme inhibition and sensing technologies.
Comparación Con Compuestos Similares
2-Aminopyridine-4-boronic acid: Another boronic acid derivative with similar reactivity but different functional groups.
Phenylboronic acid: A simpler boronic acid used in similar reactions but lacks the additional functional groups present in (2-Acetamidopyridin-4-yl)boronic acid.
Uniqueness: this compound is unique due to its combination of a boronic acid group with an acetamido-substituted pyridine ring. This structure provides enhanced reactivity and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and scientific research.
Propiedades
Fórmula molecular |
C7H9BN2O3 |
|---|---|
Peso molecular |
179.97 g/mol |
Nombre IUPAC |
(2-acetamidopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c1-5(11)10-7-4-6(8(12)13)2-3-9-7/h2-4,12-13H,1H3,(H,9,10,11) |
Clave InChI |
VGPPCWGJMWFOPC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1)NC(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


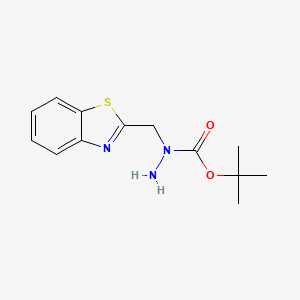
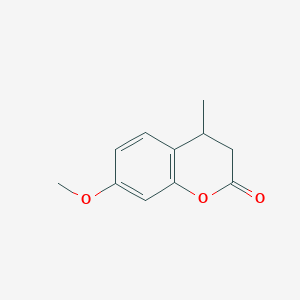
![[5-(6-Chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454022.png)
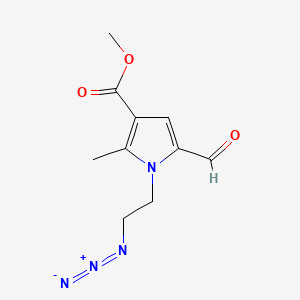
amine hydrochloride](/img/structure/B13454043.png)
